BAY-826

TIE-2 Angiogenesis Kinase Inhibitor

BAY-826 is a uniquely selective, orally bioavailable TIE-2 inhibitor (Kd=1.6 nM) that binds only 4 of 456 kinases, eliminating confounding off-target effects inherent to multi-kinase inhibitors. Validated in syngeneic murine glioma models with demonstrated synergy with irradiation, this chemical probe is the definitive tool for clean angiogenesis research. Ideal for HUVEC-based TIE-2 autophosphorylation assays (cellular IC50=1.3 nM) and chronic oral dosing in vivo studies. Choose BAY-826 when experimental precision demands unambiguous TIE-2 pathway interrogation.

Molecular Formula C26H19F5N6OS
Molecular Weight 558.53
CAS No. 1448316-08-2
Cat. No. B605956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-826
CAS1448316-08-2
SynonymsBAY826;  BAY 826;  BAY-826
Molecular FormulaC26H19F5N6OS
Molecular Weight558.53
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)C#N)S(F)(F)(F)(F)F)N3C=CN4C3=CC(=N4)C5=CN=CC=C5)C
InChIInChI=1S/C26H19F5N6OS/c1-16-8-17(2)24(36-6-7-37-25(36)13-23(35-37)19-4-3-5-33-15-19)12-22(16)34-26(38)20-9-18(14-32)10-21(11-20)39(27,28,29,30)31/h3-13,15H,1-2H3,(H,34,38)
InChIKeyMPASHPJAIUOWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY-826 (CAS 1448316-08-2): A Highly Selective and Orally Available TIE-2 Inhibitor for Angiogenesis and Glioma Research


BAY-826 (CAS 1448316-08-2) is a novel, orally available small-molecule inhibitor of the receptor tyrosine kinase TIE-2, a key regulator of pathological angiogenesis and vascular stability [1]. It exhibits a dissociation constant (Kd) of 1.6 nM for TIE-2 and is characterized by its exceptional selectivity profile, binding with high affinity to only 4 out of 456 tested kinases [2]. The compound has demonstrated in vivo efficacy in syngeneic murine glioma models, improving tumor control and showing synergistic effects with irradiation in specific tumor subtypes [3].

Why BAY-826 Cannot Be Interchanged with Other TIE-2 or Multi-Kinase Inhibitors


BAY-826's differentiation lies not merely in its nanomolar potency against TIE-2, but in the unique combination of high selectivity, oral bioavailability, and demonstrated in vivo efficacy in specific disease models. Simple substitution with another TIE-2 inhibitor (e.g., NVP-BAW2881, CE-245677) or a multi-kinase inhibitor with off-target TIE-2 activity (e.g., Cabozantinib, Altiratinib) would yield profoundly different experimental outcomes. BAY-826's narrow selectivity profile, affecting only 4 out of 456 kinases, contrasts sharply with the broader polypharmacology of many alternatives, thereby reducing confounding off-target effects in angiogenesis studies [1]. Furthermore, its oral bioavailability and validated in vivo activity in glioma models [2] are not automatically conferred to other TIE-2 inhibitors, which may lack these crucial preclinical validation data. The following quantitative evidence guide details these critical differences.

BAY-826 Evidence Guide: Quantifiable Differentiation from Comparator TIE-2 Inhibitors


Superior Target Engagement and Potency: BAY-826 vs. NVP-BAW2881

BAY-826 demonstrates vastly superior target engagement for TIE-2 compared to the VEGFR/TIE-2 inhibitor NVP-BAW2881. In direct comparison of reported values, BAY-826 exhibits a Kd of 1.6 nM for TIE-2, whereas NVP-BAW2881 shows an IC50 of 650 nM for the same target [1]. This represents an approximately 400-fold difference in potency.

TIE-2 Angiogenesis Kinase Inhibitor

Narrow Kinase Selectivity Profile: BAY-826 vs. Multi-Targeted Inhibitors (e.g., Cabozantinib)

BAY-826 exhibits an exceptionally narrow selectivity profile, binding with high affinity (Kd < 10 nM) to only 4 out of 456 kinases tested, namely TIE-1, DDR1, DDR2, and LOK [1]. In contrast, multi-kinase inhibitors like Cabozantinib, while potent against TIE-2 (IC50 ~1.3 nM), also potently inhibit VEGFR2 (IC50 = 0.035 nM), c-Met, Ret, Kit, Flt-1/3/4, and AXL . This broad activity profile introduces significant confounding variables in angiogenesis and tumor biology studies.

Kinase Selectivity Off-Target Effects Chemical Probe

Enhanced Cellular Potency: BAY-826 vs. CE-245677

In a cellular context, BAY-826 potently inhibits TIE-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC50 of 1.3 nM . This cellular activity is superior to the dual Tie2/Trk inhibitor CE-245677, which exhibits an IC50 of 4.7 nM for Tie2 in biochemical assays, with cellular activity against Tie2 being less well-characterized . BAY-826 demonstrates that its high biochemical affinity translates directly into potent cellular target engagement.

Cellular Assay Autophosphorylation HUVEC

Validated In Vivo Efficacy in Syngeneic Glioma Models

BAY-826 has demonstrated in vivo efficacy in syngeneic murine glioma models, with a significant survival benefit observed in the SMA-560 model and a trend toward prolonged survival in two other models (SMA-497, SMA-540) when used as a single agent [1]. Crucially, co-treatment with BAY-826 and irradiation provided a synergistic prolongation of survival in the SMA-560 model [1]. This level of detailed, model-specific in vivo validation is not universally available for other TIE-2 inhibitors, such as NVP-BAW2881 or CE-245677, for which published in vivo efficacy in comparable cancer models is limited or absent.

In Vivo Glioma Preclinical Efficacy

Oral Bioavailability Enables Convenient In Vivo Dosing

BAY-826 is described as an orally available small molecule, a critical feature for facilitating chronic in vivo dosing regimens [1]. The J Neurochem study demonstrates efficacy using oral gavage administration [1], confirming its bioavailability via this route. In contrast, many other TIE-2 inhibitors (e.g., NVP-BAW2881, CE-245677) are not explicitly characterized as orally bioavailable in their primary literature, potentially limiting their utility for long-term in vivo studies or requiring alternative, more invasive administration routes.

Oral Bioavailability In Vivo Dosing Pharmacokinetics

Optimal Research Applications for BAY-826 Based on Its Unique Evidence Profile


Investigating TIE-2-Specific Biology in Angiogenesis and Tumor Models

BAY-826's exceptional selectivity (binding to only 4 of 456 kinases) makes it an ideal chemical probe for dissecting the specific contribution of TIE-2 signaling in complex biological systems. Unlike multi-kinase inhibitors, BAY-826 minimizes confounding off-target effects, allowing researchers to attribute observed phenotypes directly to TIE-2 inhibition [1]. This is particularly valuable in angiogenesis research, where other angiogenic kinases (VEGFR, FGFR, PDGFR) are unaffected by BAY-826 [1].

In Vivo Efficacy Studies in Syngeneic Glioma Models

BAY-826 is uniquely validated for in vivo studies in syngeneic murine glioma models, with published data demonstrating single-agent activity and synergy with irradiation in the SMA-560 model [2]. Researchers studying glioblastoma or other angiogenic brain tumors should prioritize BAY-826 for preclinical studies to leverage this existing, model-specific efficacy data. The compound's oral bioavailability facilitates convenient, chronic dosing in these models [2].

Cellular Assays Requiring Potent and Selective TIE-2 Inhibition in Primary Endothelial Cells

With a cellular IC50 of 1.3 nM for inhibiting TIE-2 autophosphorylation in HUVECs, BAY-826 is a superior choice for cell-based assays aiming to probe TIE-2 function in primary human endothelial cells . Its high potency ensures robust target engagement at low concentrations, while its selectivity profile reduces the risk of confounding effects from off-target kinase inhibition, ensuring cleaner data interpretation.

Comparative Studies Where Selectivity is Paramount

In studies designed to compare the biological effects of TIE-2 inhibition versus inhibition of other angiogenic pathways, BAY-826 is the preferred tool. Its lack of activity against VEGFR, FGFR, and PDGFR [1] allows for a clean comparison with selective inhibitors of those pathways, without the cross-reactivity that plagues multi-kinase inhibitors like Cabozantinib or Altiratinib [1].

Technical Documentation Hub

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